molecular formula C26H23NO4 B050853 (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 215190-21-9

(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No. B050853
M. Wt: 413.5 g/mol
InChI Key: JEEBFSSXASHKSF-RPWUZVMVSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored through various methodologies. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved via double reduction of their cyclic sulfonamide precursors, prepared following a stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, 2007). This method represents an efficient way to construct molecules of this type, highlighting the utility of the aryl sulfonyl moiety as both an N-protecting group and an aryl donor.

Molecular Structure Analysis

Molecular structure and conformation analysis of similar compounds have been conducted using X-ray crystallography, which reveals detailed insights into the stereochemistry and spatial arrangement of atoms. For example, the crystal structure of a related pyrrolidine derivative showed that the five-membered pyrrolidine ring adopts an envelope conformation, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group (Jing Yuan et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For instance, Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes showed significant antimicrobial activity, highlighting the potential for chemical modifications to enhance biological activity (Divyaraj Puthran et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are essential for understanding the behavior of chemical compounds under different conditions. Spectroscopic methods, including FT-IR, NMR, and UV-Visible spectroscopy, are commonly used to characterize these properties. A detailed spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provided insights into its structure and behavior, correlating experimental results with theoretical values through density functional theory (DFT) (P. Devi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are crucial for the application of organic compounds in various fields. For example, the synthesis and crystal structure analysis of 2-Methoxy-benzoic acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester revealed significant insights into the conjugated system formed by the carbonyl group on C(1) with a double bond on C(2) and C(12), demonstrating the compound's reactivity and potential for further chemical modifications (Zhao et al., 2010).

Scientific Research Applications

Enantioselective Synthesis and Peptide Incorporation

One significant application of this compound involves the enantioselective synthesis of amino acids and their incorporation into peptides. For instance, it has been utilized in the synthesis of derivatives of new amino acids, such as (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid, through the Schollkopf synthesis. This process involves coupling rearranged ortho-phosphonophenolic side chains with lithiated bis-lactim ether using the Fmoc (fluoren-9-ylmethoxycarbonyl) strategy for solid-phase peptide synthesis, showcasing its utility in constructing biologically active peptides (Paladino et al., 1993).

Preparation of Fmoc-Protected Amino Acids

Another application is the non-destructive cleavage of N-acylsultams under neutral conditions to prepare enantiomerically pure Fmoc-protected α-amino acids. This highlights its role in the synthesis of amino acids that are crucial for peptide assembly, demonstrating its importance in the preparatory steps for peptide synthesis (Oppolzer & Lienard, 1992).

Spectroscopic Analysis and Material Synthesis

The compound also finds applications in spectroscopy and material science. Spectroscopic analysis of related compounds has been conducted to understand their structural and thermodynamic parameters, offering insights into their electronic and molecular properties. This kind of analysis supports the development of materials with specific optical properties, contributing to advancements in material science (Devi et al., 2018).

Photophysics and Bioimaging

Furthermore, derivatives of this compound have been explored for their linear and nonlinear photophysics, demonstrating their potential in bioimaging applications. This includes studies on water-soluble fluorenyl probes for integrin-targeting, showcasing the compound's utility in developing fluorescent probes for cellular imaging (Morales et al., 2010).

properties

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBFSSXASHKSF-RPWUZVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

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